molecular formula C15H30N2O3 B7915021 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915021
M. Wt: 286.41 g/mol
InChI Key: PSHSWLUKFFJWGA-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group and the carbamate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various carbamate or ester derivatives.

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and piperidine derivatives, such as:

  • Ethyl carbamate
  • Piperidine-3-carboxylic acid derivatives
  • Hydroxyethyl carbamates

Uniqueness

What sets Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)12-13-7-6-8-16(11-13)9-10-18/h13,18H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSWLUKFFJWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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